1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone
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Overview
Description
The compound “1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone” is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in organic chemistry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The exact structure would depend on the specific substitutions at the 1 and 2 positions of the cyclopentyl and ethanone groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Piperidine derivatives can undergo a variety of reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, “1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one”, has a molecular weight of 156.23 and is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyclic Compounds : This compound is relevant in the synthesis of novel cyclic compounds, including polyheterocyclic compounds and cyclopenta[c]piperidine alkaloids. These compounds have potential applications in pharmaceuticals and as functional molecules, showcasing the versatility of aminobenzenesulfonamide derivatives in organic synthesis and the pharmaceutical industry (Kyosuke Kaneda, 2020).
Pharmacological Applications
Antineoplastic Agents : A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrate potent cytotoxic properties against various cancers. These compounds are more potent than contemporary anticancer drugs and exhibit tumor-selective toxicity and the ability to modulate multi-drug resistance. This suggests their potential as candidate antineoplastic drug candidates (Mohammad Hossain et al., 2020).
Anti-mycobacterial Activity : Piperazine derivatives, including 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone, are explored for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a crucial building block in developing anti-mycobacterial agents, benefiting medicinal chemistry for safer, selective, and cost-effective treatments (P. Girase et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of piperidine derivatives are likely to involve the development of new synthetic methods and the discovery of new pharmaceutical applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLHPCHEYSCROH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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